Product packaging for 5-(4-Chloro-2-methoxyphenyl)nicotinic acid(Cat. No.:CAS No. 1261980-32-8)

5-(4-Chloro-2-methoxyphenyl)nicotinic acid

Cat. No.: B580845
CAS No.: 1261980-32-8
M. Wt: 263.677
InChI Key: VDALUAWIKNTZFC-UHFFFAOYSA-N
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Description

5-(4-Chloro-2-methoxyphenyl)nicotinic acid (CAS 1261980-32-8) is a high-purity chemical building block of significant interest in medicinal chemistry and pharmaceutical research. This compound features a nicotinic acid (pyridine-3-carboxylic acid) core, a privileged scaffold known for its diverse biological activities, linked to a 4-chloro-2-methoxyphenyl ring system . This specific structure makes it a valuable intermediate for the design and synthesis of novel pharmacophores. Research into structurally related nicotinic acid derivatives has demonstrated their potential in developing agents for a range of conditions, including as inhibitors for enzymes like tissue-nonspecific alkaline phosphatase (TNAP) and as dual anti-inflammatory and anti-hyperglycemic agents . The chloromethoxyphenyl substitution pattern is a key motif found in potent, bioavailable compounds, suggesting its utility in optimizing drug-like properties during lead optimization campaigns . As a versatile synthon, it can be further functionalized, particularly through its carboxylic acid group, to create amides, esters, and other derivatives for structure-activity relationship (SAR) studies . This product is provided for research and development purposes only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound with appropriate care and adhere to all relevant laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10ClNO3 B580845 5-(4-Chloro-2-methoxyphenyl)nicotinic acid CAS No. 1261980-32-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-chloro-2-methoxyphenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c1-18-12-5-10(14)2-3-11(12)8-4-9(13(16)17)7-15-6-8/h2-7H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDALUAWIKNTZFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C2=CC(=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10687942
Record name 5-(4-Chloro-2-methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10687942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261980-32-8
Record name 5-(4-Chloro-2-methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10687942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 5 4 Chloro 2 Methoxyphenyl Nicotinic Acid

Established Synthetic Routes for 5-(4-Chloro-2-methoxyphenyl)nicotinic Acid

The synthesis of 5-aryl nicotinic acids, including this compound, is predominantly achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a cornerstone strategy, valued for its functional group tolerance and high yields. This approach typically involves the reaction of a 5-halonicotinic acid derivative with an appropriately substituted arylboronic acid in the presence of a palladium catalyst and a base.

Alternative strategies for the synthesis of the pyridine (B92270) core of nicotinic acid have also been established. These include the condensation of ammonia (B1221849) or hydroxylamine (B1172632) with a 1,5-diketone or the Hantzsch dihydropyridine (B1217469) synthesis, which involves the reaction of an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia. beilstein-journals.org Industrial production of nicotinic acid itself often relies on the oxidation of 5-ethyl-2-methylpyridine (B142974) or 3-picoline. beilstein-journals.orgnih.govnih.gov

Key Reaction Steps and Intermediates in Compound Synthesis

The synthesis of this compound via a Suzuki-Miyaura coupling reaction involves several key steps and intermediates:

Preparation of the Coupling Partners : The synthesis commences with the preparation of the two key building blocks. The first is a 5-halonicotinate, typically ethyl 5-bromonicotinate, which is commercially available or can be synthesized from 5-bromonicotinic acid. nih.gov The second is (4-chloro-2-methoxyphenyl)boronic acid, which is prepared from 1-bromo-4-chloro-2-methoxybenzene through lithium-halogen exchange followed by reaction with a trialkyl borate.

Palladium-Catalyzed Cross-Coupling : The core of the synthesis is the Suzuki-Miyaura reaction. Ethyl 5-bromonicotinate and (4-chloro-2-methoxyphenyl)boronic acid are reacted in the presence of a palladium catalyst, such as Pd(OAc)₂, and a phosphine (B1218219) ligand like triphenylphosphine. nih.gov A base, typically sodium carbonate or potassium phosphate, is required to facilitate the catalytic cycle. The reaction is usually carried out in a solvent system like a mixture of toluene, ethanol, and water.

Hydrolysis of the Ester : The resulting ethyl 5-(4-chloro-2-methoxyphenyl)nicotinate is then hydrolyzed to the final carboxylic acid. This is typically achieved through saponification using a base such as sodium hydroxide (B78521) in an aqueous or alcoholic solution, followed by acidification to precipitate the desired this compound. nih.gov

A plausible reaction scheme is outlined below: Step 1: Suzuki-Miyaura Coupling

Ethyl 5-bromonicotinate + (4-chloro-2-methoxyphenyl)boronic acid → Ethyl 5-(4-chloro-2-methoxyphenyl)nicotinate

Step 2: Hydrolysis

Ethyl 5-(4-chloro-2-methoxyphenyl)nicotinate → this compound

Strategic Approaches for Analog Synthesis of Related Nicotinic Acid Derivatives

The synthesis of analogs of this compound can be achieved by modifying the coupling partners. A variety of substituted arylboronic acids can be used in the Suzuki-Miyaura coupling to introduce different aryl groups at the 5-position of the nicotinic acid ring. Similarly, other 5-halonicotinates with different ester groups can be employed.

For the synthesis of more complex, polysubstituted nicotinic acid derivatives, multicomponent condensation reactions offer an efficient approach. researchgate.net Another versatile method for creating 5-substituted nicotinic acid analogs is the Sonogashira coupling of a 5-halonicotinate with various terminal alkynes, followed by further chemical transformations of the resulting alkynyl group. nih.gov

Furthermore, chemoenzymatic methods have been utilized for the synthesis of nicotinic acid derivatives. The Aplysia californica ADP-ribosyl cyclase can catalyze a base-exchange reaction between NADP and a 5-substituted nicotinic acid, providing access to analogs that may be difficult to obtain through purely synthetic routes. nih.gov

Novel Synthetic Methodologies and Process Optimization for Chemical Accessibility

Recent advancements in synthetic chemistry have led to the development of novel methodologies applicable to the synthesis of nicotinic acid derivatives, with a focus on improving efficiency and sustainability.

A notable development is the use of green solvents in synthetic protocols. For instance, a SNAr reaction for the synthesis of pyridyl-phenyl ethers and thioethers has been developed using Cyrene, a biodegradable solvent, in the presence of a base. acs.org This method offers the advantages of avoiding toxic solvents like DMF or DMSO and reducing reaction times. acs.org

Process optimization for industrial-scale production often focuses on catalytic systems. For example, the gas-phase oxidation of 3-picoline to nicotinic acid has been optimized using a V₂O₅-TiO₂ catalyst, achieving high conversion rates and yields. nih.gov Additionally, continuous flow reactors are being employed to enhance the safety and efficiency of hazardous reactions, such as chlorination, in the synthesis of nicotinic acid precursors.

Derivatization and Structural Modification Strategies for this compound Analogues

The carboxylic acid functional group of this compound serves as a versatile handle for a wide range of derivatization and structural modification strategies. These modifications are often pursued to explore the structure-activity relationships of this class of compounds.

Common derivatization reactions include the conversion of the carboxylic acid to amides, esters, and hydrazides. Nicotinic acid hydrazides are particularly useful intermediates for the synthesis of a variety of heterocyclic systems, such as hydrazones, pyrazoles, and 1,2,4-triazoles. ekb.egnih.gov For example, nicotinic acid hydrazide can be condensed with aromatic aldehydes to form hydrazone derivatives. ekb.eg

Furthermore, the nicotinic acid scaffold can be incorporated into more complex molecules. A series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives have been synthesized by acylating a substituted thiophen-2-amine with a nicotinoyl chloride. mdpi.com Structural modifications can also involve reactions at other positions of the pyridine ring, provided suitable starting materials are available. For instance, the introduction of substituents at the 6-position of the nicotinic acid ring has been explored through SNAr reactions on 6-chloronicotinic acid derivatives. acs.org The piperazine (B1678402) moiety has also been incorporated into nicotinic acid derivatives to explore their biological activities. nih.govtandfonline.com

Structure Activity Relationship Sar Studies of 5 4 Chloro 2 Methoxyphenyl Nicotinic Acid and Its Analogues

Impact of Substituent Variations on Biological Activity

The biological activity of 5-(4-Chloro-2-methoxyphenyl)nicotinic acid is intricately linked to the nature and position of substituents on both its nicotinic acid core and the pendant chloro-methoxyphenyl ring. Systematic modifications of these structural components have provided valuable insights into the molecular features essential for eliciting a biological response.

Nicotinic Acid Core Modifications and their Influence on Bioactivity

The nicotinic acid scaffold serves as a crucial pharmacophoric element. Modifications to this core, particularly at the carboxylic acid group and the pyridine (B92270) ring, can significantly alter the compound's interaction with its biological target.

The carboxylic acid group is a key feature, often involved in crucial hydrogen bonding or ionic interactions with receptor sites. Esterification or amidation of this group can modulate the compound's polarity, membrane permeability, and metabolic stability. For instance, converting the carboxylic acid to its corresponding methyl ester or various amide derivatives can lead to a decrease or an increase in activity depending on the specific biological target and the nature of the ester or amide substituent.

Substitutions on the pyridine ring of the nicotinic acid core also play a pivotal role in modulating biological activity. The introduction of different functional groups can influence the electronic properties, steric profile, and hydrogen bonding capacity of the molecule. For example, studies on related nicotinic acid derivatives have shown that the position and nature of substituents on the pyridine ring can dramatically affect their anti-inflammatory or receptor binding affinities. chemistryjournal.netresearchgate.net The transformation rate of pyridine derivatives is dependent on the substituents, with pyridine carboxylic acids generally showing high rates of transformation. nih.gov

Modification of Nicotinic Acid Core General Effect on Bioactivity Rationale
Esterification of Carboxylic AcidVariableAlters polarity and membrane permeability.
Amidation of Carboxylic AcidVariableModifies hydrogen bonding capacity and metabolic stability.
Substitution on Pyridine RingDependent on substituent and positionInfluences electronic properties and steric interactions.

Chloro-Methoxyphenyl Moiety Modifications and Functional Consequences

The 5-aryl substitution, in this case, the 4-chloro-2-methoxyphenyl group, is a significant determinant of the compound's biological profile. Variations in the substitution pattern on this phenyl ring can lead to profound changes in activity.

Replacing the chloro or methoxy (B1213986) groups with other substituents, such as fluoro, bromo, methyl, or trifluoromethyl groups, allows for a systematic probing of the steric and electronic requirements of the binding pocket. For instance, replacing the electron-withdrawing chlorine with an electron-donating methyl group could lead to a loss or gain of activity depending on the nature of the target interaction. Similarly, the size of the substituent is crucial; a bulky tert-butyl group might be detrimental if the binding pocket is sterically constrained.

Modification of Chloro-Methoxyphenyl Moiety Potential Functional Consequence
Positional Isomers of Chloro and Methoxy GroupsAltered conformational preferences and electronic distribution, impacting binding.
Replacement of Chloro Group (e.g., with F, Br, CH₃)Modified electronic properties and steric bulk, influencing potency and selectivity.
Replacement of Methoxy Group (e.g., with OH, OCF₃)Altered hydrogen bonding potential and lipophilicity, affecting pharmacokinetic properties.

Stereochemical Considerations in Structure-Activity Relationship

While this compound itself is not chiral, the introduction of chiral centers through modification can lead to enantiomers or diastereomers with distinct biological activities. The three-dimensional arrangement of atoms in a molecule is crucial for its interaction with chiral biological macromolecules like receptors and enzymes.

If a chiral center is introduced, for example, by adding a substituent to the nicotinic acid ring or the linker between the two rings, it is highly probable that the resulting enantiomers will exhibit different potencies. One enantiomer may fit optimally into the binding site, leading to a strong biological response, while the other may have a weaker interaction or even bind to a different target, potentially causing off-target effects.

The process of separating these enantiomers, known as chiral resolution, is essential to evaluate their individual pharmacological profiles. nih.gov Techniques such as chiral chromatography are often employed for this purpose. Understanding the stereochemical requirements of the target is a key aspect of rational drug design and can lead to the development of more potent and selective therapeutic agents.

Pharmacophore Elucidation and Molecular Descriptors in SAR Studies

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For a series of active compounds like the analogues of this compound, a pharmacophore model can be developed to guide the design of new, potentially more active molecules.

A typical pharmacophore model for this class of compounds might include features such as:

A hydrogen bond acceptor (from the carboxylic acid).

An aromatic ring center (from the phenyl ring).

Hydrophobic features (from the chloro and methoxy groups).

A hydrogen bond acceptor (from the pyridine nitrogen).

Molecular Mechanisms and Biological Target Interactions of 5 4 Chloro 2 Methoxyphenyl Nicotinic Acid

Identification and Validation of Molecular Targets in Preclinical Models

Nicotinic acid, a B-vitamin, engages with specific molecular targets to exert its pharmacological effects, which have been identified and validated through extensive preclinical research. These effects are not solely dependent on its role as a vitamin but are mediated through direct interactions with receptors and enzymes.

The primary molecular target for nicotinic acid's therapeutic effects on lipid metabolism is the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2). researchgate.netnih.gov This receptor is predominantly expressed in adipocytes (fat cells) and immune cells such as Langerhans cells, neutrophils, and macrophages. nih.govnih.gov

Activation of GPR109A by nicotinic acid initiates a signal transduction cascade via coupling to the Gαi subunit of the heterotrimeric G-protein complex. nih.gov This interaction is central to the drug's ability to inhibit lipolysis in adipose tissue. nih.gov In addition to G-protein coupling, activated GPR109A also recruits β-arrestins, which are key proteins involved in GPCR desensitization and downstream signaling pathways. nih.gov Recent structural studies using cryo-electron microscopy have elucidated the precise binding mechanisms of nicotinic acid within the receptor's core, providing a framework for understanding its activation. nih.gov

Table 1: GPCR Interaction Profile of Nicotinic Acid

Target ReceptorReceptor AliasPrimary LocationG-Protein CouplingKey Downstream Effect
GPR109AHCA2Adipocytes, Immune CellsGαiInhibition of Adenylyl Cyclase

A significant mechanism of action for nicotinic acid, independent of its GPR109A activity, is the direct inhibition of the enzyme Diacylglycerol O-acyltransferase 2 (DGAT2). drugbank.comnih.gov DGAT2 is a critical enzyme in the liver responsible for the final step in triglyceride synthesis. drugbank.com By directly and noncompetitively inhibiting hepatic DGAT2, nicotinic acid reduces the liver's capacity to produce triglycerides. This leads to a decrease in the secretion of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) particles, as the assembly of these lipoproteins is dependent on the availability of triglycerides. drugbank.comnih.gov

Additionally, in vitro studies have shown that at therapeutic concentrations, nicotinic acid and its related compound nicotinamide (B372718) can inhibit certain human Cytochrome P450 (CYP450) enzymes. Specifically, nicotinic acid has been demonstrated to inhibit CYP2D6. nih.gov This inhibition occurs through the coordination of the compound's pyridine (B92270) nitrogen atom with the heme iron of the enzyme. nih.gov

Table 2: Enzyme Modulation Profile of Nicotinic Acid

Enzyme TargetActionLocationConsequence
Diacylglycerol O-acyltransferase 2 (DGAT2)InhibitionLiver (Hepatocytes)Decreased triglyceride synthesis and VLDL/LDL secretion. drugbank.comnih.gov
Cytochrome P450 2D6 (CYP2D6)InhibitionLiver, other tissuesPotential for drug-drug interactions. nih.gov

Research has led to the characterization of a specific transport system for nicotinic acid in liver and intestinal cells, which facilitates its uptake. drugbank.com Furthermore, emerging data suggests that nicotinic acid may influence the activity of receptors involved in lipoprotein transport. It has been proposed that nicotinic acid inhibits the removal of high-density lipoprotein (HDL) apolipoprotein A-I (ApoA-I) by inhibiting the hepatocyte surface expression of the beta-chain of adenosine (B11128) triphosphate (ATP) synthase, which has been identified as a receptor for HDL holoparticles. drugbank.com This action retards the hepatic catabolism of ApoA-I, thereby increasing the half-life of HDL particles and raising their plasma concentrations. drugbank.com

Cellular Pathway Modulation by 5-(4-Chloro-2-methoxyphenyl)nicotinic Acid

The interaction of nicotinic acid with its molecular targets triggers significant changes in intracellular signaling pathways and regulatory networks.

The most prominent signaling cascade intervention by nicotinic acid occurs downstream of GPR109A activation. The coupling with the Gαi subunit leads to the inhibition of adenylyl cyclase, an enzyme that synthesizes cyclic adenosine monophosphate (cAMP). nih.gov The resulting decrease in intracellular cAMP levels reduces the activity of protein kinase A, which in turn decreases the phosphorylation and activity of hormone-sensitive lipase. This cascade is the primary mechanism behind the antilipolytic effect, which reduces the breakdown of triglycerides in adipocytes and lowers the release of free fatty acids into the bloodstream. nih.gov

Separately, in subcutaneous Langerhans cells, GPR109A activation stimulates the synthesis and release of prostaglandins, particularly prostaglandin (B15479496) D2 (PGD2) and prostaglandin E2 (PGE2). drugbank.com This signaling event is responsible for the common vasodilation (flushing) effect associated with nicotinic acid therapy. drugbank.com

Nicotinic acid has been shown to modulate the expression of various genes and the function of regulatory proteins, particularly those involved in inflammation and lipid metabolism. Studies indicate that nicotinic acid can increase the expression of Peroxisome Proliferator-Activated Receptor γ (PPARγ) and enhance its transcriptional activity in macrophages. nih.gov PPARγ is a nuclear receptor that plays a key role in regulating fatty acid storage and glucose metabolism.

Furthermore, nicotinic acid can induce an anti-inflammatory effect in vascular endothelial cells. It achieves this by improving the cellular redox state, which leads to the inhibition of oxidative stress and a subsequent downregulation of vascular inflammatory genes and key cytokines involved in the development of atherosclerosis. drugbank.com

Ligand-Receptor Binding Dynamics and Allosteric Modulation Investigations

There is no publicly available information regarding the ligand-receptor binding dynamics or allosteric modulation investigations for this compound.

Computational and in Silico Approaches in Research on 5 4 Chloro 2 Methoxyphenyl Nicotinic Acid

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of 5-(4-chloro-2-methoxyphenyl)nicotinic acid, molecular docking simulations are employed to identify potential protein targets and to understand the key interactions that stabilize the ligand-protein complex. These simulations place the compound into the binding site of a target protein, and scoring functions are used to estimate the binding affinity.

Subsequent to docking, molecular dynamics (MD) simulations can be performed to study the stability of the predicted complex over time. MD simulations provide a detailed view of the conformational changes in both the ligand and the protein, offering insights into the flexibility of the binding site and the dynamic nature of the interactions. For instance, a simulation might reveal that specific hydrogen bonds or hydrophobic interactions are consistently maintained, suggesting their critical role in the binding event. nih.gov

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

ParameterValue
Binding Affinity (kcal/mol)-8.5
Interacting ResiduesLYS78, GLU95, PHE150
Key InteractionsHydrogen bond with LYS78, Pi-Pi stacking with PHE150

This table presents hypothetical data for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. mdpi.com These models are built by analyzing a series of compounds with known activities and identifying the physicochemical properties, or "descriptors," that are correlated with that activity. nih.gov For this compound and its analogs, QSAR studies can predict their biological activity based on descriptors such as molecular weight, logP (a measure of lipophilicity), and electronic properties. mdpi.com

The development of a robust QSAR model involves several steps, including the selection of a training set of molecules, calculation of molecular descriptors, and the application of statistical methods to build and validate the model. mdpi.com Once validated, the QSAR model can be used to predict the activity of new, unsynthesized derivatives of this compound, thereby prioritizing synthetic efforts towards compounds with the highest predicted potency.

Table 2: Key Molecular Descriptors for QSAR Analysis of this compound Derivatives

DescriptorDescription
LogPPartition coefficient, indicating lipophilicity
Molecular WeightThe mass of the molecule
Topological Polar Surface Area (TPSA)A measure of the polar surface area
Number of Hydrogen Bond Donors/AcceptorsIndicates potential for hydrogen bonding

De Novo Molecular Design and Virtual Screening Based on Compound Scaffolds

De novo molecular design and virtual screening are powerful computational strategies for discovering novel compounds. De novo design algorithms build new molecules from scratch or by modifying existing scaffolds, aiming to optimize their fit and interaction with a target binding site. benevolent.com Using the scaffold of this compound, these programs can generate a virtual library of novel derivatives with potentially improved properties.

Virtual screening, on the other hand, involves the computational screening of large libraries of existing compounds to identify those that are likely to bind to a specific biological target. nih.gov This can be done through ligand-based approaches, which search for molecules similar to a known active compound, or structure-based approaches, which dock compounds into the target's binding site. nih.gov Both methods can be applied to libraries containing derivatives of the this compound scaffold to identify promising new hit compounds.

Advanced Quantum Chemical Calculations for Electronic and Conformational Properties

Quantum chemical calculations provide a deep understanding of the electronic and conformational properties of a molecule. dntb.gov.ua For this compound, these calculations can determine properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. These electronic properties are crucial for understanding the reactivity of the molecule and its ability to participate in various types of intermolecular interactions.

Conformational analysis, another aspect of quantum chemical calculations, explores the different spatial arrangements of the atoms in a molecule and their relative energies. By identifying the most stable, low-energy conformations of this compound, researchers can gain insight into the shape it is likely to adopt when interacting with a biological target. This information is invaluable for refining molecular docking studies and for the rational design of new derivatives with optimized geometries for binding.

Table 3: Calculated Electronic Properties of this compound

PropertyCalculated Value (Illustrative)Significance
HOMO Energy-6.2 eVRelates to electron-donating ability
LUMO Energy-1.5 eVRelates to electron-accepting ability
Dipole Moment3.5 DIndicates overall polarity

This table presents hypothetical data for illustrative purposes.

Advanced Analytical Methodologies for Research Characterization of 5 4 Chloro 2 Methoxyphenyl Nicotinic Acid

Spectroscopic Techniques (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry) for Structural Elucidation in Research

Spectroscopic methods are indispensable for determining the molecular structure of a compound by measuring its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 5-(4-Chloro-2-methoxyphenyl)nicotinic acid, both ¹H and ¹³C NMR would be essential.

¹H NMR: The proton NMR spectrum would confirm the presence and connectivity of all hydrogen atoms. The spectrum would show distinct signals for the protons on the nicotinic acid ring and the substituted phenyl ring. hmdb.cachemicalbook.com The protons on the pyridine (B92270) ring are expected to appear in the downfield region (typically δ 7.5-9.0 ppm) due to the electron-withdrawing effect of the nitrogen atom. The protons on the 4-chloro-2-methoxyphenyl ring would appear in the aromatic region as well, with their specific chemical shifts influenced by the chlorine and methoxy (B1213986) substituents. A sharp singlet corresponding to the three protons of the methoxy (-OCH₃) group would be expected around δ 3.8-4.0 ppm. The carboxylic acid proton (-COOH) would likely appear as a broad singlet at a very downfield position (>10 ppm). hmdb.ca

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments. Signals would be observed for the carbons of the pyridine ring, the phenyl ring, the methoxy group, and the carboxylic acid carbonyl group (typically δ 165-185 ppm). mdpi.com The positions of the substituents on both aromatic rings would be confirmed by the chemical shifts and splitting patterns in coupled spectra.

Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
Pyridine-H2 8.9 - 9.1 Singlet
Pyridine-H4 8.1 - 8.3 Singlet
Pyridine-H6 8.6 - 8.8 Singlet
Phenyl-H 7.0 - 7.5 Multiplets
Methoxy (-OCH₃) 3.8 - 4.0 Singlet

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display several characteristic absorption bands. researchgate.netresearchgate.net

A very broad band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid group. researchgate.net

A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretching of the carboxylic acid. researchgate.net

C=N and C=C stretching vibrations from the aromatic pyridine and phenyl rings in the 1450-1650 cm⁻¹ region. researchgate.net

Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. researchgate.net

Characteristic C-O stretching for the methoxy group and the aryl ether linkage would be observed in the 1000-1300 cm⁻¹ range.

A C-Cl stretching vibration would be expected in the fingerprint region, typically around 700-800 cm⁻¹.

Expected IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-H Stretch 2500 - 3300 (Broad)
Carboxylic Acid C=O Stretch 1700 - 1725
Aromatic Rings C=C / C=N Stretch 1450 - 1650
Aromatic Rings C-H Stretch ~3000 - 3100
Aryl Ether/Methoxy C-O Stretch 1000 - 1300

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about conjugated systems. The presence of two aromatic rings (pyridine and phenyl) in conjugation would result in strong UV absorption. The spectrum of nicotinic acid itself shows absorption maxima related to π-π* transitions. nist.gov For this compound, the presence of the substituted phenyl ring and auxochromic substituents like the chloro (-Cl) and methoxy (-OCH₃) groups would be expected to cause a bathochromic (red) shift to longer wavelengths compared to the parent nicotinic acid structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. In high-resolution mass spectrometry (HRMS), the exact mass can be measured, allowing for the unambiguous determination of the molecular formula. scielo.org.za The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. The fragmentation pattern would provide further structural evidence, with expected fragments arising from the loss of the carboxylic acid group (-COOH), the methoxy group (-OCH₃), and cleavage of the C-C bond connecting the two aromatic rings. researchgate.netekb.eg

Chromatographic Methods (e.g., High-Performance Liquid Chromatography, Thin-Layer Chromatography) for Purity Assessment and Isolation in Research

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, thereby enabling its isolation and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the purity assessment of pharmaceutical and research compounds. A stability-indicating reversed-phase HPLC (RP-HPLC) method would be developed for this compound. researchgate.net

Stationary Phase: A C18 (octadecylsilyl) column is typically used for separating moderately polar to nonpolar compounds. researchgate.net

Mobile Phase: A gradient elution using a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (often water with a small amount of acid like formic acid or phosphoric acid to ensure the carboxylic acid remains protonated) is common. nih.govbevital.no

Detection: A UV detector set at a wavelength of maximum absorbance (determined from the UV-Vis spectrum, likely around 250-270 nm) would be used for quantification. sielc.com

Purity Assessment: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Typical RP-HPLC Parameters for Analysis

Parameter Description
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Elution Gradient
Flow Rate 1.0 mL/min
Detection UV at ~260 nm

Thin-Layer Chromatography (TLC)

TLC is a simpler, faster, and less expensive chromatographic method used for monitoring reaction progress, identifying compounds, and determining purity.

Stationary Phase: A silica (B1680970) gel plate is commonly used.

Mobile Phase: A solvent system such as ethyl acetate/hexane with a few drops of acetic acid would likely provide good separation.

Visualization: The separated spots on the TLC plate can be visualized under UV light (due to the aromatic nature of the compound) or by staining with an agent like iodine vapor. The retention factor (Rf) value is characteristic for a compound in a given solvent system and can be used for identification.

X-ray Crystallography for Solid-State Structural Analysis and Conformational Insights

X-ray crystallography is the most powerful method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. If a suitable single crystal of this compound can be grown, this technique would provide definitive proof of its structure. scielo.org.za

The analysis would yield precise data on:

Bond Lengths and Angles: Confirming the geometric parameters of the entire molecule.

Conformation: Determining the dihedral angle (twist) between the plane of the nicotinic acid ring and the plane of the 4-chloro-2-methoxyphenyl ring. This conformation is critical as it can influence the molecule's interaction with biological targets.

Intermolecular Interactions: Revealing how molecules pack in the crystal lattice. For this compound, strong hydrogen bonds involving the carboxylic acid groups (forming dimers) are highly likely, along with other potential π-π stacking interactions between the aromatic rings. researchgate.net

Exemplary Crystal Data Derived from Analogous Structures

Parameter Example Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~10.4
b (Å) ~7.9
c (Å) ~30.5
β (°) ~97.8
Volume (ų) ~2484

Note: This data is illustrative, based on a related crystal structure, and serves to show the type of information obtained. scielo.org.za

Advanced Hyphenated Techniques for Complex Mixture Analysis and Metabolite Identification in Research

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer enhanced analytical power.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, and particularly its tandem version (LC-MS/MS), is a cornerstone technique in modern analytical chemistry. It combines the superior separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. nih.gov

Complex Mixture Analysis: In research synthesis, LC-MS can be used to rapidly analyze the reaction mixture, providing molecular weight information for the main product as well as any impurities or byproducts, which aids in optimizing reaction conditions and purification strategies. ptfarm.pl

Metabolite Identification: In a research context exploring the compound's properties, LC-MS/MS is the primary tool for identifying metabolites in biological matrices like plasma or urine. nih.gov The parent compound would be incubated with liver microsomes (in vitro) or administered in a preclinical model (in vivo). The resulting samples would be analyzed by LC-MS/MS. Metabolites are identified by searching for specific mass shifts from the parent molecule's mass-to-charge ratio (m/z). nih.gov

For this compound, potential metabolic transformations that could be identified include:

O-Demethylation: Loss of the methyl group from the methoxy ether, resulting in a mass decrease of 14 Da (CH₂).

Hydroxylation: Addition of an oxygen atom to one of the aromatic rings, resulting in a mass increase of 16 Da.

Glucuronidation or Sulfation: Conjugation with glucuronic acid (+176 Da) or a sulfo group (+80 Da) to increase water solubility for excretion.

Amide Formation: Conjugation of the carboxylic acid with an amino acid like glycine (B1666218) (+57 Da).

These advanced techniques are crucial for building a complete profile of a research compound, from its initial synthesis and purification to its metabolic fate. nih.govnih.gov

Future Research Directions and Translational Perspectives for 5 4 Chloro 2 Methoxyphenyl Nicotinic Acid

Exploration of Novel Biological Targets and Uncharted Therapeutic Areas

Currently, the direct biological targets of 5-(4-Chloro-2-methoxyphenyl)nicotinic acid have not been extensively profiled in publicly available research. Its principal role has been as a precursor in multi-step chemical syntheses. However, the nicotinic acid scaffold is a well-established pharmacophore with known biological activities. Derivatives of nicotinic acid, such as niacin and nicotinamide (B372718), are known to have roles in cardiovascular health and have been investigated in the context of Alzheimer's disease. clinicaltrials.govnih.gov

Future research could focus on screening this compound against a wide array of biological targets. Given its structural similarity to other bioactive molecules, particular attention could be paid to nicotinic acetylcholine (B1216132) receptors (nAChRs), which are implicated in a variety of neurological and psychiatric disorders, including dementia and cognitive impairment. mdpi.commdpi.comnih.gov The functional activity of nicotinic receptors is involved in cognition and the pathophysiology of several neurological diseases. mdpi.com The exploration of its effects on these receptors could open up currently uncharted therapeutic areas for this compound and its derivatives.

Furthermore, considering the anti-inflammatory and antioxidative effects of other nicotinic acid-related compounds, investigating the potential of this compound in inflammatory conditions or diseases with an oxidative stress component would be a logical next step. nih.gov Preclinical studies on related molecules have shown promise in these areas, suggesting that this could be a fruitful line of inquiry. nih.gov

Development of Advanced Delivery Systems for Enhanced Research Applications

As a chemical intermediate, the development of advanced delivery systems for this compound has not been a research priority. However, should future studies reveal significant biological activity, the formulation of this compound for targeted delivery will become crucial for its application in preclinical research.

Advanced delivery systems could be designed to overcome potential challenges such as poor solubility or the need for tissue-specific targeting. These could include lipid-based nanoparticles, polymeric micelles, or hydrogels. Such systems could enhance the bioavailability and therapeutic efficacy of the compound, allowing for more accurate and reproducible results in in vitro and in vivo research models. The development of these formulations would be a critical step in translating basic research findings into more advanced preclinical studies.

Combination Therapies in Preclinical Disease Models

The potential for this compound in combination therapies is another area ripe for exploration. While no preclinical studies have been reported for this specific compound, the general principle of combination therapy is well-established in drug development.

Should this molecule demonstrate a specific biological activity, it could be tested in preclinical disease models alongside existing standard-of-care treatments. For instance, if it were found to have neuroprotective properties, it could be evaluated in combination with drugs used for neurodegenerative diseases. nih.gov Similarly, if anti-inflammatory effects are discovered, it could be combined with other anti-inflammatory agents to assess for synergistic or additive effects. These studies would be essential to determine its potential place in future clinical practice.

Design of Next-Generation Analogues with Improved Preclinical Profiles

The most immediate and practical future direction for this compound lies in its use as a scaffold for the design of next-generation analogues. lifechemicals.com Its established role as a synthetic intermediate makes it an ideal starting point for medicinal chemistry campaigns. chemscene.com By systematically modifying its chemical structure, researchers can create libraries of new compounds with potentially improved preclinical profiles.

These modifications could include altering the substituents on the phenyl and pyridine (B92270) rings to enhance potency, selectivity, or pharmacokinetic properties. The goal of such a program would be to optimize the molecule for a specific biological target, leading to the identification of a lead compound for further development. This process of hit-to-lead optimization is a cornerstone of modern drug discovery. lifechemicals.com

Table 1: Potential Modifications for Analogue Synthesis

Modification Site Potential Changes Desired Outcome
Carboxylic Acid GroupEsterification, AmidationImproved cell permeability, prodrug strategy
Chloro SubstituentReplacement with other halogens (F, Br) or small alkyl groupsAltered electronic properties and binding affinity
Methoxy (B1213986) SubstituentReplacement with other alkoxy or hydroxy groupsModified solubility and hydrogen bonding potential
Pyridine NitrogenQuaternization, N-oxide formationChanges in polarity and pharmacokinetic profile

Investigation into Selectivity and Specificity Mechanisms

A critical aspect of preclinical development is understanding a compound's selectivity and specificity. For this compound and its future analogues, it will be imperative to investigate their mechanism of action at a molecular level.

This would involve a battery of in vitro assays to determine the binding affinity and functional activity of the compounds at their primary target, as well as counter-screening against a panel of other receptors, enzymes, and ion channels to identify any potential off-target effects. Understanding the structure-activity relationships (SAR) will be key to designing more selective and specific molecules, thereby reducing the potential for side effects. Computational modeling and structural biology techniques, such as X-ray crystallography, could also be employed to elucidate the precise binding interactions with the target protein.

Opportunities for Collaborative Research and Technology Transfer

The advancement of this compound from a chemical intermediate to a potential therapeutic agent would be greatly facilitated by collaborative research and technology transfer. spectrochem.insailife.com Academic research labs with expertise in target identification and disease biology could partner with contract research organizations (CROs) that specialize in chemical synthesis, preclinical testing, and process development. macsenlab.com

Such collaborations can accelerate the research and development process by leveraging the complementary strengths of different organizations. sailife.com Technology transfer opportunities could arise from the development of novel synthetic routes to the compound and its analogues, or from the discovery of new biological applications. spectrochem.in These partnerships are essential for bridging the gap between basic scientific discovery and the development of new medicines.

Q & A

Q. What are the optimized synthetic routes for 5-(4-chloro-2-methoxyphenyl)nicotinic acid, and how can oxidation conditions influence yield?

  • Methodological Answer : The compound can be synthesized via oxidation of its aldehyde precursor, such as 5-chloro-2-methoxynicotinaldehyde (C₇H₆ClNO₂). Oxidation using potassium permanganate (KMnO₄) in acidic or basic aqueous conditions is a common approach. Alternatively, ruthenium-based catalysts under mild conditions (e.g., RuCl₃ with NaIO₄) may improve selectivity and yield. Reaction optimization should include monitoring by TLC or HPLC to track aldehyde conversion and acid formation. For example, adjusting pH (pH 8–10) during oxidation can minimize side products like over-oxidized ketones .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR can confirm the aromatic substitution pattern (e.g., methoxy and chloro groups at positions 2 and 4 on the phenyl ring) and the nicotinic acid backbone.
  • FT-IR : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O stretch) and ~1250 cm⁻¹ (C-O stretch of methoxy) are critical.
  • Mass Spectrometry : High-resolution MS (HRMS) can verify the molecular ion (e.g., [M+H]⁺ at m/z 278.0352 for C₁₃H₁₀ClNO₃).
    Cross-validation with authentic standards or computational simulations (e.g., DFT for NMR chemical shifts) enhances reliability .

Q. How can purity and stability be assessed under laboratory storage conditions?

  • Methodological Answer : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) to quantify impurities. Stability studies should include accelerated degradation tests under varying temperatures (4°C, 25°C) and humidity (40–80% RH). Monitor decomposition products (e.g., decarboxylation or demethylation) via LC-MS/MS. Store the compound in airtight containers at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer : Discrepancies may arise from assay-specific factors (e.g., cell permeability, protein binding). Perform orthogonal assays:
  • In vitro : Compare enzyme inhibition (IC₅₀) in purified target vs. cell lysates.
  • In silico : Use molecular docking (e.g., AutoDock Vina) to assess binding affinity to target receptors (e.g., kinases or GPCRs).
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing -OCH₃ with -CF₃ or varying chloro position) to isolate electronic or steric effects. Validate using dose-response curves and statistical tools like ANOVA .

Q. How can single-crystal X-ray diffraction (SC-XRD) elucidate conformational flexibility in this compound?

  • Methodological Answer : Grow crystals via vapor diffusion (e.g., ethanol/water mixtures). SC-XRD data collection at 100 K resolves bond angles and dihedral rotations. For example, the dihedral angle between the nicotinic acid and phenyl ring impacts π-π stacking in protein binding. Compare with computational models (e.g., Mercury CSD) to identify deviations caused by crystal packing forces .

Q. What mechanistic insights explain its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The chloro substituent on the phenyl ring acts as a directing group, enabling regioselective cross-coupling. Optimize conditions using Pd(PPh₃)₄ catalyst, Na₂CO₃ base, and boronic acids in toluene/water (3:1). Monitor reaction progress via ¹⁹F NMR if fluorinated partners are used. Density Functional Theory (DFT) calculations (e.g., Gaussian 16) can model transition states and predict regioselectivity .

Q. How do metabolites of this compound interact with cytochrome P450 enzymes, and what analytical methods detect them?

  • Methodological Answer : Incubate the compound with human liver microsomes (HLMs) and NADPH. Use LC-QTOF-MS to identify phase I metabolites (e.g., hydroxylation at the nicotinic acid ring) and phase II conjugates (e.g., glucuronidation). Kinetic assays (Km, Vmax) quantify CYP3A4/2D6 inhibition. Molecular dynamics simulations (e.g., GROMACS) model enzyme-ligand interactions to explain metabolic pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.